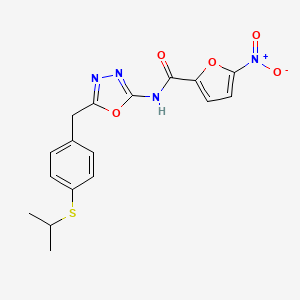

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-10(2)27-12-5-3-11(4-6-12)9-14-19-20-17(26-14)18-16(22)13-7-8-15(25-13)21(23)24/h3-8,10H,9H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKFPQVZOXVHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an oxadiazole ring, a nitrofuran moiety, and an isopropylthio group attached to a benzyl structure. These components are known to influence the compound's pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | C15H16N4O4S |

| Molecular Weight | 348.38 g/mol |

| CAS Number | 922076-64-0 |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer effects. In vitro assays have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines.

-

Cytotoxicity Studies :

- The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- Results indicated an IC50 value in the micromolar range, suggesting effective growth inhibition.

- Comparative studies with similar compounds showed that this compound had superior activity against MCF-7 cells compared to its analogs with different substituents .

- Mechanism of Action :

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. The nitrofuran moiety is known for its broad-spectrum antibacterial properties, which may extend to this compound.

Case Study: Anticancer Efficacy

A study published in Medicinal Chemistry Research evaluated a series of oxadiazole derivatives for their anticancer activity. Among these, this compound was highlighted for its potent activity against HeLa cells (IC50 = 0.95 µM), significantly outperforming standard chemotherapeutics like sorafenib .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other oxadiazole derivatives:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.95 | HeLa |

| N-(5-(4-methylthio)benzyl)-1,3,4-oxadiazol-2-yl) | 1.50 | HeLa |

| N-(5-(4-ethylthio)benzyl)-1,3,4-oxadiazol-2-yl) | 1.20 | HeLa |

This table illustrates the enhanced potency of the target compound compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)

- Substituents : Features a 4-methoxyphenylmethyl group at the oxadiazole 5-position and a sulfamoylbenzamide group at the 2-position.

- Activity : Demonstrated antifungal efficacy against Candida albicans (MIC₅₀ = 4 µg/mL), likely via thioredoxin reductase (Trr1) inhibition .

- Key Difference : LMM5 lacks the nitrofuran moiety, relying on sulfamoyl groups for activity. The methoxy group enhances hydrophilicity compared to the isopropylthio group in the target compound.

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)

- Substituents : Contains a furan-2-yl group at the oxadiazole 5-position and a cyclohexyl-ethyl sulfamoylbenzamide group.

- Activity : Exhibited moderate antifungal activity (MIC₅₀ = 16 µg/mL) against C. albicans .

- Key Difference : The furan substituent in LMM11 may reduce steric hindrance compared to the bulkier 4-(isopropylthio)benzyl group in the target compound.

N-(5-(4-Isopropylbenzyl)-1,3,4-Oxadiazol-2-yl)-5,6-Dihydro-1,4-Dioxine-2-Carboxamide

- Substituents : Replaces the nitrofuran with a dihydrodioxine-carboxamide group and uses a 4-isopropylbenzyl substituent.

- Key Difference : The absence of the nitro group limits prodrug activation mechanisms seen in nitrofuran-containing analogues.

Benzimidazole Derivatives

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide

- Core Structure : Benzimidazole scaffold with methoxyphenyl and carboxamide substituents.

- Biological activity data are unavailable, but carboxamide groups may enhance solubility .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula C₁₈H₁₈N₄O₄S.

Research Findings and Mechanistic Insights

- Antifungal Activity : LMM5 and LMM11 inhibit C. albicans via Trr1, a critical enzyme in redox homeostasis . The target compound’s nitrofuran group may instead act via nitroreductase-mediated DNA damage, suggesting a broader antimicrobial spectrum.

- Structure-Activity Relationship (SAR): Electron-Withdrawing Groups: The nitro group in nitrofuran enhances electrophilicity, promoting interaction with microbial enzymes.

- Synthetic Accessibility : LMM5 and LMM11 were commercially sourced, while the target compound’s synthesis route is unspecified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.